molecular formula C17H17NO3 B4111989 3-[(2-phenylbutanoyl)amino]benzoic acid

3-[(2-phenylbutanoyl)amino]benzoic acid

Cat. No.: B4111989
M. Wt: 283.32 g/mol
InChI Key: JSFDDMOGJDRAOL-UHFFFAOYSA-N
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Description

3-[(2-phenylbutanoyl)amino]benzoic acid is an organic compound that features a benzoic acid core with a 2-phenylbutanoyl group attached via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-phenylbutanoyl)amino]benzoic acid typically involves the following steps:

    Formation of 2-phenylbutanoyl chloride: This can be achieved by reacting 2-phenylbutanoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 2-phenylbutanoyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-phenylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-aminobenzoic acid and 2-phenylbutanoic acid.

    Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Nitration: Can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Often involves the use of halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Hydrolysis: Produces 3-aminobenzoic acid and 2-phenylbutanoic acid.

    Nitration: Yields nitro derivatives of the aromatic ring.

    Halogenation: Results in halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-[(2-phenylbutanoyl)amino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-aminobenzoic acid: Shares the benzoic acid core but lacks the 2-phenylbutanoyl group.

    2-phenylbutanoic acid: Contains the 2-phenylbutanoyl group but lacks the benzoic acid core.

    Para-aminobenzoic acid: Another isomer of aminobenzoic acid with different substitution patterns on the aromatic ring.

Uniqueness

3-[(2-phenylbutanoyl)amino]benzoic acid is unique due to the presence of both the 2-phenylbutanoyl group and the benzoic acid core, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(2-phenylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-15(12-7-4-3-5-8-12)16(19)18-14-10-6-9-13(11-14)17(20)21/h3-11,15H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFDDMOGJDRAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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